(4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride
Overview
Description
(4,5-Dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13N3•HCl and a molecular weight of 211.7 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been reported to show a broad range of biological activities . They have been used as antiviral, antitumor, antihypertensive, anti-inflammatory, and antimicrobial agents .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This allows them to easily interact with the biopolymers of the living system .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antitumor, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
It’s worth noting that benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents , which suggests that they may be relatively stable under a variety of environmental conditions.
Preparation Methods
The synthesis of (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
(4,5-Dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4,5-Dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Agriculture: The compound is used in the synthesis of agrochemicals, including fungicides and herbicides.
Comparison with Similar Compounds
(4,5-Dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride can be compared with other benzimidazole derivatives, such as:
(5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride: This compound has a methoxy group instead of a dimethyl group, which can affect its biological activity and chemical reactivity.
2-Substituted-1-(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl)methyl-1H-benzimidazoles: These compounds have additional substituents that can enhance their antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity .
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCNTQAUXBKXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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